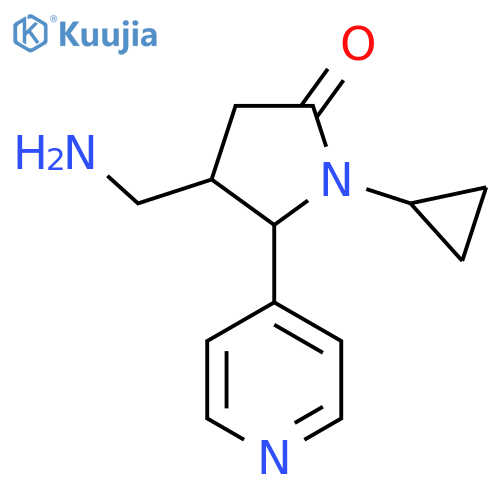

Cas no 2137984-46-2 (4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one)

2137984-46-2 structure

商品名:4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one

4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- EN300-718005

- 2137984-46-2

- 4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one

- 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one

-

- インチ: 1S/C13H17N3O/c14-8-10-7-12(17)16(11-1-2-11)13(10)9-3-5-15-6-4-9/h3-6,10-11,13H,1-2,7-8,14H2

- InChIKey: XZKKWURXJMRTPL-UHFFFAOYSA-N

- ほほえんだ: O=C1CC(CN)C(C2C=CN=CC=2)N1C1CC1

計算された属性

- せいみつぶんしりょう: 231.137162174g/mol

- どういたいしつりょう: 231.137162174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 59.2Ų

4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-718005-1.0g |

4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one |

2137984-46-2 | 1g |

$0.0 | 2023-06-07 |

4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

2. Water

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

2137984-46-2 (4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量